Cefdinir IMpurity 3 (Cefdinir Decarboxy Open Ring Lactone (Mixture of A and B))
Description
Cefdinir Impurity 3, chemically designated as Cefdinir Decarboxy Open Ring Lactone (Mixture of A and B), is a degradation-related impurity of the cephalosporin antibiotic cefdinir. It is a mixture of diastereomers formed via decarboxylation and β-lactam ring-opening pathways during drug synthesis or storage . Key properties include:
- Molecular formula: C₁₃H₁₅N₅O₄S₂
- Molecular weight: 369.42 g/mol
- CAS No.: 178949-04-7
- Appearance: Off-white to pale beige solid, sparingly soluble in DMSO and methanol .
This impurity is structurally characterized by an open β-lactam ring and the loss of a carboxyl group, distinguishing it from the parent drug and other related compounds .
Properties
Molecular Formula |
C13H15N5O4S2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C13H15N5O4S2/c1-5-6-3-23-8(17-9(6)12(20)22-5)2-15-11(19)10(18-21)7-4-24-13(14)16-7/h4-5,8,17,21H,2-3H2,1H3,(H2,14,16)(H,15,19)/b18-10+ |
InChI Key |
PPVBFUWHFJBAJX-VCHYOVAHSA-N |
Isomeric SMILES |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)/C(=N/O)/C3=CSC(=N3)N |
Canonical SMILES |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)C(=NO)C3=CSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Cefdinir Impurity 3
Formation During Cefdinir Synthesis
Cefdinir Impurity 3 is primarily generated during the final stages of cefdinir synthesis, particularly during acidification or hydrolysis steps. The synthesis of cefdinir involves coupling 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a thioester intermediate, followed by deprotection and purification. For instance, in the presence of organic bases like triethylamine, the active ester of dines reacts with 7-ADCA in a tetrahydrofuran (THF)-water system to form a protected cefdinir intermediate. Subsequent hydrolysis under basic conditions (e.g., sodium hydroxide) yields the carboxylate salt, which is acidified to precipitate cefdinir.
During these steps, side reactions such as decarboxylation and lactone ring-opening occur, leading to the formation of Impurity 3. The lactone ring in cefdinir undergoes hydrolysis under acidic or basic conditions, resulting in an open-chain structure that further decarboxylates to form the impurity.
Controlled Decarboxylation and Ring-Opening
A deliberate synthesis of Cefdinir Impurity 3 involves subjecting cefdinir to decarboxylation and ring-opening conditions. Patent WO2007053723A2 describes the conversion of cefdinir’s cesium or potassium salt into the free acid using hydrochloric or sulfuric acid. For example, acidification of cefdinir cesium salt to pH 0.5–0.6 with HCl at 10–15°C precipitates cefdinir but also generates Impurity 3 as a side product. The lactone ring’s instability under strongly acidic conditions drives this transformation.
Reaction Conditions and Optimization
Solvent Systems and Temperature
The choice of solvent significantly impacts impurity formation. A THF-water mixture (2.5:1 v/v) is commonly used during the coupling of 7-ADCA with the thioester intermediate. Elevated temperatures (20–30°C) accelerate side reactions, whereas lower temperatures (5–10°C) minimize impurity generation. For instance, maintaining the reaction at 5–10°C during the coupling step reduces residual 7-ADCA to ≤1.0%, indirectly suppressing Impurity 3 formation.
Table 1: Key Reaction Parameters for Impurity Control
| Parameter | Optimal Range | Effect on Impurity 3 Formation |
|---|---|---|
| Temperature | 5–10°C | Reduces decarboxylation rate |
| Solvent (THF:Water) | 2.5:1 (v/v) | Stabilizes intermediate |
| pH during acidification | 1.0–2.5 | Minimizes lactone hydrolysis |
| Reaction time | 4–6 hours | Limits side reactions |
Role of Buffering Agents and Additives
The use of buffering agents like ethylenediaminetetraacetic acid (EDTA) and sodium bisulfite mitigates metal-catalyzed degradation pathways. In Example 5 of WO2007053723A2, adding 0.1 g EDTA during cesium salt purification chelates trace metals, preventing oxidative degradation that could exacerbate impurity formation. Similarly, sodium bisulfite (0.2 g) in the initial reaction mixture acts as an antioxidant, preserving the integrity of the thioester intermediate.
Industrial-Scale Production and Purification
Chemical Reactions Analysis
Types of Reactions
Cefdinir IMpurity 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lactone derivatives, while reduction can produce reduced lactone forms. Substitution reactions can result in the formation of various substituted lactone compounds .
Scientific Research Applications
Analytical Chemistry
Cefdinir Impurity 3 serves as a reference standard in analytical chemistry. It is utilized to study the purity and stability of cefdinir formulations. The compound allows researchers to assess the quality of cefdinir by comparing it against known standards, facilitating the detection of impurities during quality control processes.
In biological contexts, Cefdinir Impurity 3 is investigated for its potential biological activity . Its structural similarity to cefdinir suggests that it may interact with bacterial enzymes and proteins, potentially affecting bacterial cell wall synthesis.
Case Study: Mechanism of Action
Research indicates that Cefdinir Impurity 3 may inhibit peptidoglycan cross-linking by interacting with penicillin-binding proteins, similar to its parent compound cefdinir. This interaction can lead to insights into the compound's efficacy and safety profile as an impurity in pharmaceutical formulations .
Medical Applications
Cefdinir Impurity 3 has been studied for its role as an impurity in pharmaceutical formulations. Understanding its impact on drug efficacy and safety is crucial for developing cefdinir-based therapies.
Case Study: Pharmacokinetics
A study demonstrated that the pharmacokinetics of cefdinir can be altered by the presence of impurities, including Cefdinir Impurity 3. In patients with renal impairment, plasma concentrations of cefdinir were significantly higher, suggesting that impurities may influence drug metabolism and clearance .
Industrial Applications
In the pharmaceutical industry, Cefdinir Impurity 3 is utilized for quality control and validation processes during cefdinir production. Its presence is monitored to ensure compliance with regulatory standards.
Mechanism of Action
The mechanism of action of Cefdinir IMpurity 3 is related to its structural similarity to cefdinir. It may interact with bacterial enzymes and proteins, potentially affecting bacterial cell wall synthesis. The molecular targets and pathways involved include interactions with penicillin-binding proteins and inhibition of peptidoglycan cross-linking, similar to the parent compound cefdinir .
Biological Activity
Cefdinir is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. The compound known as Cefdinir Impurity 3 , or Cefdinir Decarboxy Open Ring Lactone (Mixture of A and B) , is a by-product formed during the synthesis of cefdinir. This impurity has garnered attention for its potential biological activity and interactions with biomolecules, necessitating a comprehensive examination of its characteristics and effects.
Chemical Structure and Properties
Cefdinir Impurity 3 consists of two isomers and has the molecular formula with a molecular weight of approximately 369.42 g/mol. The compound is characterized by its lactone structure, which is relevant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.42 g/mol |
| CAS Number | 178949-04-7 |
Cefdinir Impurity 3 exhibits biological activity similar to that of cefdinir, primarily through its interaction with bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins (PBPs) , inhibiting transpeptidation, which is crucial for peptidoglycan cross-linking in bacterial cell walls. This action leads to bacterial cell lysis and death, particularly against gram-positive and some gram-negative bacteria .
Efficacy Against Bacterial Strains
Research indicates that cefdinir, including its impurities, displays significant efficacy against various bacterial strains. In clinical studies, cefdinir has shown effectiveness against Streptococcus pneumoniae and Haemophilus influenzae , with varying success rates based on the susceptibility of these pathogens.
Case Study: Acute Otitis Media (AOM)
A multicenter study involving children with recurrent AOM demonstrated that high doses of cefdinir resulted in a successful clinical response in approximately 83% of cases. The bacteriologic eradication rates were notable, particularly against penicillin-susceptible strains . This suggests that impurities like Cefdinir Impurity 3 may retain some level of antibacterial activity.
Comparative Studies
In a comparative analysis of cefdinir and penicillin for treating group A beta-hemolytic streptococcal (GABHS) pharyngitis, cefdinir achieved an eradication rate of 88.5% , comparable to penicillin's 82.2% . This highlights the potential relevance of cefdinir impurities in therapeutic contexts.
Safety and Toxicology
The safety profile of cefdinir and its impurities has been evaluated in various studies. Adverse reactions were reported at rates similar to those seen with other antibiotics, suggesting a manageable safety profile . However, the specific effects of Cefdinir Impurity 3 require further investigation to fully understand its implications in clinical use.
Table 2: Summary of Adverse Reactions
| Reaction Type | Cefdinir (%) | Penicillin (%) |
|---|---|---|
| Diarrhea | 2.2 | 1.4 |
| Rash | 0.9 | 1.5 |
| Nausea | 1.0 | 0.5 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Cefdinir Impurity 3 is compared with structurally related impurities (Table 1):
Molecular Weight and Formula
- Impurity 3 : C₁₃H₁₅N₅O₄S₂ (369.42 g/mol) .
- Cefdinir Lactone : C₁₄H₁₃N₅O₅S₂ (395.43 g/mol) .
- Open Ring Lactones (a-d) : C₁₄H₁₅N₅O₅S₂ (405.43 g/mol) .
Decarboxylation reduces Impurity 3’s molecular weight by 26 g/mol compared to open ring lactones .
Retention Times (HPLC)
From USP 35 Monographs (Table 2):
| Compound | Relative Retention Time (RRT) | Acceptance Criteria (NMT %) |
|---|---|---|
| Cefdinir Decarboxy Open Ring Lactone a | 1.61 | 0.5 (sum of a + b) |
| Cefdinir Decarboxy Open Ring Lactone b | 1.64 | |
| Cefdinir Lactone | 1.22 | 0.5 |
| Cefdinir Isoxazole Analog | 1.36 | 0.5 |
Impurity 3 elutes later than lactone impurities due to its lower polarity post-decarboxylation .
Formation Pathways
- Impurity 3 : Forms via acid hydrolysis of cefdinir’s β-lactam ring followed by decarboxylation .
- Cefdinir Lactone : Results from intramolecular cyclization without decarboxylation .
- Open Ring Lactones (a-d) : Generated via β-lactam ring hydrolysis but retain the carboxyl group .
Stability and pH Sensitivity
- Impurity 3 : Stable in open-ring form; less pH-sensitive compared to lactones .
- Cefdinir Lactone : Reversible lactone ring opening occurs under neutral/basic pH, similar to camptothecin analogs .
- E-Cefdinir : Stable geometric isomer under standard storage conditions .
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
